tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a piperidine derivative functionalized with a tert-butyl carbamate group and a 6-chloropyrimidin-4-yloxymethyl substituent. This compound belongs to a class of intermediates widely utilized in pharmaceutical and agrochemical research due to the versatility of the piperidine scaffold and the reactivity of the chloropyrimidine moiety.
Key structural features include:
- Piperidine core: Provides a rigid bicyclic framework, enhancing molecular stability and enabling interactions with biological targets.
- tert-Butyl carbamate: Protects the piperidine nitrogen during synthetic processes, improving solubility and facilitating purification.
- 6-Chloropyrimidin-4-yloxy group: Introduces electron-withdrawing effects and serves as a reactive site for further functionalization (e.g., nucleophilic substitution).
Properties
Molecular Formula |
C15H22ClN3O3 |
|---|---|
Molecular Weight |
327.80 g/mol |
IUPAC Name |
tert-butyl 4-[(6-chloropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)9-21-13-8-12(16)17-10-18-13/h8,10-11H,4-7,9H2,1-3H3 |
InChI Key |
FYJUQVKCZVCOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of 6-chloropyrimidine-4-ol with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be displaced by nucleophiles.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Ester hydrolysis: Piperidine carboxylic acid derivatives.
Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition or receptor binding.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The pyrimidine ring and piperidine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and reactivity.
Structural and Functional Group Variations
Key Observations :
- Pyrimidine Substituents: The target compound’s 6-chloropyrimidine group offers distinct electronic and steric profiles compared to methyl-substituted () or cyclopropylamino-modified () analogs. Chlorine’s electron-withdrawing nature enhances electrophilicity, favoring nucleophilic substitution reactions .
- Linker Chemistry: The oxymethyl linker in the target compound contrasts with sulfonyl or amino linkers in analogs, influencing solubility and metabolic stability .
Physicochemical Properties
Notes:
- The target compound’s chloropyrimidine group may reduce solubility in aqueous media compared to amino or sulfonyl analogs but improve stability under acidic conditions .
- The tert-butyl carbamate group enhances thermal stability, as observed in related piperidine derivatives .
Biological Activity
tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 442199-19-1) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 313.78 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrimidine derivatives exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The specific activities of this compound have been explored in several studies.
Anti-inflammatory Activity
Pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, related compounds have demonstrated IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib . Although specific IC50 values for this compound are not available, its structural similarity suggests potential anti-inflammatory activity.
Case Studies and Research Findings
- Inhibition of Tumor Growth : A study focusing on pyrimidine derivatives indicated that certain compounds significantly inhibited tumor growth in vitro and in vivo models. The combination of these derivatives with established chemotherapeutics resulted in synergistic effects .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrimidine ring in modulating biological activity. Variations in halogen substitution patterns (such as chlorine) have been linked to enhanced potency against specific targets .
- Mechanisms of Action : Investigations into the mechanisms by which pyrimidine derivatives exert their effects reveal that they can influence multiple pathways, including apoptosis induction and cell cycle arrest .
Data Table: Biological Activities of Related Pyrimidine Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
